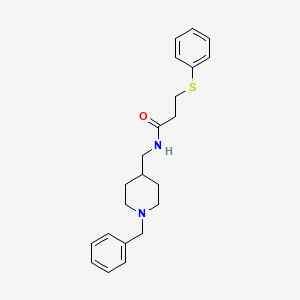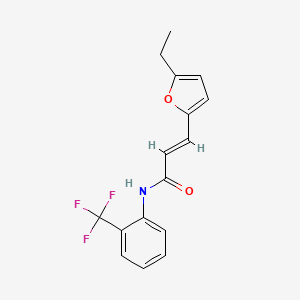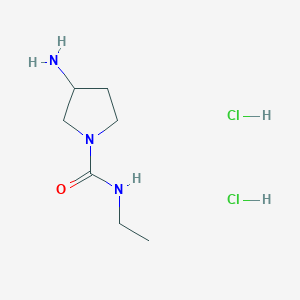
N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide” is a chemical compound with the molecular formula C22H28N2OS . It is also known by other names such as Propanamide, N-Phenyl-N- (1-benzyl-4-piperidinyl)-; Fentanyl methyl analog; Desmethylfentanyl; Benzylfentanyl; N-Benzylfentanyl .
Synthesis Analysis
The synthesis of compounds similar to “N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide” has been reported in the literature . For instance, the synthesis of the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was achieved by adding a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol to a solution of acetylhydrazide in ethanol .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to crystallize with four crystallographically unique molecules in the asymmetric unit .
科学的研究の応用
Anticonvulsant Activity
Research into hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, including analogs closely related to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide, has shown promising anticonvulsant properties. These compounds, synthesized to include fragments of clinically relevant antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, demonstrated broad spectra of anticonvulsant activity across several preclinical seizure models in mice. One compound, in particular, exhibited favorable anticonvulsant properties and a safety profile comparable or superior to model antiepileptic drugs (Kamiński et al., 2016).
Synthesis Techniques
The efficient synthesis of various benzonitriles, using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent, presents a methodology potentially applicable to the synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide and its analogs. This technique allows for the cyanation of (hetero)aryl bromides in good to excellent yields, showing the versatility and potential for creating pharmaceutically relevant intermediates (Anbarasan et al., 2011).
Tissue Distribution Studies
In a study investigating the distribution of tropicamide, a compound with structural similarities to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide, in warm-blooded animals, it was found that after intragastric administration, the maximum amount of the compound was present in the stomach tissues. This kind of distribution study is crucial for understanding the pharmacokinetics of similar compounds in biological systems (Shormanov et al., 2016).
Molecular Docking and Inhibition Studies
Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been evaluated for their potential to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory and oxidative processes. Such studies highlight the importance of molecular docking to understand the interaction between potential pharmaceutical compounds and their targets, thereby aiding in the design of more effective therapeutic agents (Incerti et al., 2018).
Antimicrotubule Agents
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showcasing the potential of such compounds as antimicrotubule agents. This research demonstrates the scaffold's accessibility for compounds inhibiting tubulin polymerization and tumor cell growth, which could be relevant for the development of new cancer therapies (Stefely et al., 2010).
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c25-22(13-16-26-21-9-5-2-6-10-21)23-17-19-11-14-24(15-12-19)18-20-7-3-1-4-8-20/h1-10,19H,11-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMGWHDNPNPLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2512755.png)
![1,7-dimethyl-8-(1-phenylethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512757.png)
![Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2512758.png)
![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2512759.png)

![Ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2512763.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512765.png)



![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2512771.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2512774.png)